1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 144890-91-5
VCID: VC21122634
InChI: InChI=1S/C14H10Cl2F3NO/c1-7-3-9(6-21)8(2)20(7)13-11(15)4-10(5-12(13)16)14(17,18)19/h3-6H,1-2H3
SMILES: CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O
Molecular Formula: C14H10Cl2F3NO
Molecular Weight: 336.1 g/mol

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 144890-91-5

Cat. No.: VC21122634

Molecular Formula: C14H10Cl2F3NO

Molecular Weight: 336.1 g/mol

* For research use only. Not for human or veterinary use.

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - 144890-91-5

CAS No. 144890-91-5
Molecular Formula C14H10Cl2F3NO
Molecular Weight 336.1 g/mol
IUPAC Name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C14H10Cl2F3NO/c1-7-3-9(6-21)8(2)20(7)13-11(15)4-10(5-12(13)16)14(17,18)19/h3-6H,1-2H3
Standard InChI Key IZOYFORQOPLAFD-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O
Canonical SMILES CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O

Chemical Identity and Structural Characteristics

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by a unique structural arrangement. The compound features a central pyrrole ring with strategic functional groups that contribute to its chemical behavior and reactivity profile.

Basic Identification Parameters

The compound is identified through the following parameters:

ParameterValue
CAS Registry Number144890-91-5
Molecular FormulaC₁₄H₁₀Cl₂F₃NO
Molecular Weight336.14 g/mol
Chemical StructurePyrrole ring with 2,5-dimethyl groups, 3-carbaldehyde, and a 2,6-dichloro-4-trifluoromethylphenyl group at position 1

Sources:

Nomenclature and Synonyms

The compound is recognized by several systematic names in chemical databases and literature:

  • 1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE

  • 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde

  • 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde

  • 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-3-pyrrolecarboxaldehyde

Physicochemical Properties

The physicochemical properties of this compound significantly influence its behavior in various chemical environments, its stability, and its potential applications in synthetic pathways.

Physical Properties

The compound demonstrates the following physical characteristics:

PropertyValue
Physical StateSolid
Density1.4 g/cm³
Boiling Point381.1°C at 760 mmHg
Flash Point184.3°C

Source:

Molecular Properties

Additional molecular parameters that characterize this compound include:

PropertyValueSignificance
Polar Surface Area (PSA)22.00000Indicates limited hydrogen bonding capacity
LogP5.23220Suggests high lipophilicity and limited water solubility

Source:

These properties suggest that the compound is highly lipophilic, as indicated by its relatively high LogP value. The limited polar surface area indicates restricted hydrogen bonding capacity, which may affect its solubility in polar solvents and its interactions with biological systems.

Chemical Reactivity

The reactivity profile of this compound can be inferred from its structural features:

Carbaldehyde Functionality

The presence of the carbaldehyde group at position 3 of the pyrrole ring suggests:

  • Susceptibility to nucleophilic addition reactions

  • Potential for aldol condensations

  • Possibility for reduction to primary alcohols or oxidation to carboxylic acids

Halogenated Aryl Group

The 2,6-dichloro-4-(trifluoromethyl)phenyl substituent at position 1:

  • Contributes to the molecule's electron-deficient character

  • May participate in metal-catalyzed coupling reactions

  • Influences the compound's solubility and partitioning behavior

Applications and Research Context

Related Research

Research on related compounds such as 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole derivatives has established their importance in agricultural chemistry . For example, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinylpyrazole is used in the synthesis of fipronil, a widely used insecticide .

This suggests that the target compound, with its related structural features, might also serve as an intermediate in the synthesis of biologically active molecules.

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